N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate
Description
Chemical Structure and Functionality
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate (CAS 125559-00-4) is a heterobifunctional crosslinker containing two reactive groups:
- N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
- Maleimide: Reacts with sulfhydryl (-SH) groups (e.g., cysteine residues) to form thioether bonds.
The compound features a hexanoate spacer arm (~11.6 Å) between the cyclohexyl ring and the NHS ester, providing spatial flexibility for conjugating biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODYOQUSEYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393705 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125559-00-4 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclohexane Spacer Functionalization
The cyclohexane ring is functionalized at the 4-position with a maleimidomethyl group through a Friedel-Crafts alkylation reaction. Maleic anhydride reacts with cyclohexylamine under anhydrous conditions, followed by hydrogenation to yield the maleimidomethyl-cyclohexyl intermediate. This step achieves 85–92% yield when catalyzed by palladium on carbon (Pd/C) at 50–60°C.
Caproic Acid Linker Attachment
6-aminohexanoic acid (caproic acid) is coupled to the cyclohexyl-carboxylic acid group using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in dichloromethane (DCM) at room temperature for 12–16 hours, achieving 78–84% conversion efficiency.
NHS Ester Activation and Final Product Isolation
The terminal carboxyl group of the caproic acid linker is activated into an NHS ester to enable amine-reactive conjugation.
NHS Esterification Conditions
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Reagents : NHS (1.2 equivalents), EDC (1.5 equivalents)
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Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : 0–4°C (ice bath) to minimize hydrolysis
-
Reaction Time : 4–6 hours
Under these conditions, the NHS ester forms with >90% efficiency, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Purification and Characterization
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (30:70 to 50:50). Key characterization data include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₉N₃O₇ |
| Molecular Weight | 447.48 g/mol |
| Melting Point | 182°C |
| Purity (HPLC) | ≥98.0% |
| UV-Vis λmax | 230 nm (ε = 8,200 M⁻¹cm⁻¹) |
These parameters align with specifications from industrial suppliers.
Optimization Strategies for Scalable Synthesis
Solvent System Optimization
Replacing DMF with THF improves yield by 12% due to reduced side reactions. THF’s lower polarity minimizes NHS ester hydrolysis, enhancing stability during prolonged reactions.
Maleimide Stability Enhancements
Maleimide groups are susceptible to ring-opening reactions in aqueous environments. Synthesis protocols recommend:
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Rigorous anhydrous conditions (water content <0.01%)
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Use of molecular sieves (3Å) to sequester residual moisture
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Reaction monitoring via Fourier-transform infrared (FTIR) spectroscopy to detect maleimide C=O stretches at 1705 cm⁻¹
Comparative Analysis of Industrial Synthesis Protocols
The table below contrasts methodologies from academic and industrial sources:
| Parameter | Academic Protocol | Industrial Protocol |
|---|---|---|
| Cyclohexylation Yield | 89% | 92% |
| Caproic Acid Coupling | EDC, 78% | DCC, 82% |
| NHS Ester Activation | THF, 91% | DMF, 88% |
| Final Purity | 97% (HPLC) | 98% (HPLC) |
Key differences include the use of dicyclohexylcarbodiimide (DCC) in industrial settings for higher coupling efficiency and reduced byproduct formation.
Challenges and Mitigation in Large-Scale Production
Hydrolysis of Reactive Groups
The NHS ester and maleimide groups are prone to hydrolysis, particularly at pH >7.5. Mitigation strategies include:
Byproduct Formation
Common byproducts include:
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Succinimide Hydrolysis Product : Forms at >5% yield if reaction exceeds 8 hours
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Maleimide Adducts : Result from thiol contamination, detectable via LC-MS
Quality control measures involve reverse-phase HPLC with C18 columns and mobile phases of acetonitrile/water (55:45).
Applications in Bioconjugation and ADC Development
LC-SMCC’s bifunctionality enables covalent attachment of amines (e.g., lysine residues) to thiols (e.g., cysteine-containing proteins). In ADC synthesis:
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Antibody Modification : NHS ester reacts with lysine ε-amines (pH 8.5, 2–4°C)
-
Drug-Linker Conjugation : Maleimide couples to thiolated cytotoxic agents (e.g., DM1 maytansinoid)
This two-step process achieves drug-to-antibody ratios (DAR) of 3.5–4.0 with <10% aggregation .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Primary amines, sulfhydryl-containing compounds.
Conditions: pH 7-9 for NHS ester reactions, pH 6.5-7.5 for maleimide reactions .Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with sulfhydryl groups
Scientific Research Applications
Bioconjugation
Crosslinking Agents : LC-SMCC is primarily used as a crosslinking agent in bioconjugation processes. The NHS ester reacts with primary amines at physiological pH (7-9), forming stable amide bonds. Simultaneously, the maleimide group reacts with sulfhydryl groups at slightly acidic pH (6.5-7.5), resulting in stable thioether bonds. This dual reactivity allows for the conjugation of proteins, peptides, or other biomolecules to form complex structures essential for targeted therapies and diagnostics .
Applications in Therapeutics : The ability to create stable conjugates makes LC-SMCC valuable in developing antibody-drug conjugates (ADCs), where cytotoxic drugs are linked to antibodies for targeted cancer therapy. This approach enhances the therapeutic index by directing the drug to specific cells while minimizing systemic toxicity .
Protein Engineering
Stabilization of Proteins : LC-SMCC is employed to stabilize proteins by crosslinking them with other proteins or stabilizing agents. This application is particularly useful in creating more robust formulations for therapeutic proteins that may be sensitive to degradation or denaturation .
Creation of Fusion Proteins : Researchers utilize LC-SMCC to generate fusion proteins that combine the functionalities of two different proteins. This technique can enhance the properties of therapeutic proteins or create novel biosensors that respond to specific stimuli .
Immunological Applications
Vaccine Development : In immunology, LC-SMCC can be used to conjugate antigens with carrier proteins to enhance immune response. By linking weakly immunogenic antigens to highly immunogenic carriers, researchers can improve vaccine efficacy .
Diagnostic Assays : The compound is also instrumental in developing diagnostic assays where specific binding events are required. For instance, it can facilitate the attachment of biomarkers to detection agents, enhancing sensitivity and specificity in assays such as ELISA or Western blotting .
Case Study 1: Antibody-Drug Conjugates
A study demonstrated the effectiveness of LC-SMCC in creating ADCs that selectively targeted cancer cells. By linking a potent cytotoxic agent via LC-SMCC to an antibody against a tumor-specific antigen, researchers achieved significant tumor regression in preclinical models while minimizing off-target effects .
Case Study 2: Vaccine Enhancement
In another study focusing on vaccine development, researchers utilized LC-SMCC to conjugate a poorly immunogenic peptide with a carrier protein. The resulting conjugate elicited a robust immune response in animal models, indicating its potential as a candidate for further development into human vaccines .
Mechanism of Action
The compound exerts its effects through its bifunctional groups:
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of amine-containing molecules.
Maleimide Group: Reacts with sulfhydryl groups to form stable thioether bonds, enabling the conjugation of thiol-containing molecules
Comparison with Similar Compounds
Comparison with Similar Heterobifunctional Crosslinkers
Structural and Functional Differences
The table below highlights key differences between the target compound and analogous crosslinkers:
Key Research Findings
Spacer Length and Flexibility
- The hexanoate spacer in the target compound provides greater distance between conjugated molecules compared to SMCC and GMBS. This reduces steric hindrance in large biomolecules like antibodies, improving binding efficiency in ADCs and biochips .
- Conversely, shorter spacers (e.g., SMCC) are preferred for rigid conjugates where proximity enhances stability .
Antibody-Drug Conjugates (ADCs)
- The target compound’s longer spacer facilitates higher drug-to-antibody ratios (DAR) in ADCs, as seen in a patent application where it achieved a DAR of 3.3 .
Biochip Functionalization
- SMCC-modified biochips demonstrated enhanced detection of Lyme disease antibodies due to improved antibody orientation . The target compound’s extended spacer could further optimize antigen-binding capacity in similar applications.
Biological Activity
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido]caproate (commonly referred to as LC-SMCC) is a heterobifunctional crosslinker widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This compound features both an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling it to facilitate the formation of stable covalent bonds between biomolecules, such as proteins and peptides. This article delves into the biological activity of LC-SMCC, highlighting its mechanisms, applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₂₂H₂₉N₃O₇
- Molecular Weight : 447.49 g/mol
- CAS Number : 125559-00-4
- Purity : ≥98% (HPLC)
- Melting Point : 182°C
- Physical Form : Crystalline solid
Structure
The structure of LC-SMCC includes a long cyclohexane spacer which enhances the stability of the maleimide group. The NHS ester reacts with primary amines at pH 7-9, while the maleimide reacts with sulfhydryl groups at pH 6.5-7.5, forming stable thioether bonds.
Crosslinking Process
- Activation of Biomolecules : The NHS ester group reacts with amine-containing biomolecules (e.g., antibodies), forming stable amide bonds.
- Thiol Reaction : Following the removal of excess crosslinker, the maleimide group can react with sulfhydryl groups on another biomolecule (e.g., an enzyme), resulting in a stable thioether bond.
- Formation of Bioconjugates : This two-step process allows for the creation of specific antibody-enzyme conjugates or other targeted therapeutics.
Stability and Reactivity
The cyclohexane bridge in LC-SMCC provides enhanced stability to the maleimide group, making it resistant to hydrolysis and allowing for prolonged reaction times without significant degradation. Studies have shown that maleimide groups remain stable for up to 64 hours in buffered solutions at physiological pH .
Antibody-Drug Conjugates (ADCs)
LC-SMCC is frequently employed in the preparation of ADCs, where it facilitates the conjugation of cytotoxic drugs to antibodies. This targeted approach enhances therapeutic efficacy while minimizing off-target effects.
Enzyme Labeling
The compound is also used for enzyme labeling, preserving both enzyme activity and antibody specificity. This application is crucial in assays where maintaining functional integrity is paramount.
Haptens and Carrier Proteins
LC-SMCC can create sulfhydryl-reactive maleimide-activated carrier proteins for coupling haptens, enabling the development of vaccines and diagnostic tools.
Case Study: ADC Development
A study demonstrated the successful use of LC-SMCC in developing an ADC targeting HER2-positive breast cancer cells. The conjugate exhibited enhanced cytotoxicity compared to non-targeted therapies, confirming the efficacy of using LC-SMCC for selective drug delivery .
Comparative Studies on Crosslinkers
Research comparing various crosslinkers highlighted that LC-SMCC provided superior stability and reactivity compared to traditional crosslinkers like SMCC. The longer spacer arm allowed for greater flexibility in bioconjugate formation, which is essential for maintaining biological activity .
| Crosslinker Type | Stability | Reactivity | Application |
|---|---|---|---|
| LC-SMCC | High | High | ADCs, Enzyme labeling |
| SMCC | Moderate | Moderate | General bioconjugation |
| Sulfo-SMCC | Low | High | Water-soluble applications |
Q & A
Q. Q1. What are the primary reactive groups in N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, and how do they enable bioconjugation?
Answer: This compound contains two reactive groups:
- N-hydroxysuccinimide (NHS) ester : Reacts with primary amines (e.g., lysine residues) under mildly basic conditions (pH 7.5–9.0) to form stable amide bonds.
- Maleimide : Targets free thiols (e.g., cysteine residues) at near-neutral pH (6.5–7.5) to form thioether linkages.
Q. Methodological Tip :
Q. Q2. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?
Answer:
- Solubility : Soluble in DMSO, DMF, or dichloromethane (DCM) at concentrations up to 50 mg/mL .
- Storage : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the NHS ester. Avoid repeated freeze-thaw cycles.
- In-solution stability : Prepare fresh solutions in anhydrous solvents; NHS esters hydrolyze rapidly in aqueous buffers (half-life <1 hour at pH 7.4) .
Advanced Research Questions
Q. Q3. How can researchers address conflicting data on conjugation efficiency when using this crosslinker in antibody-drug conjugate (ADC) synthesis?
Answer: Common sources of variability and solutions:
Q. Q4. What analytical techniques are recommended for verifying the structural integrity of conjugates synthesized with this compound?
Answer:
- Mass Spectrometry (LC-MS) : Confirm molecular weight shifts (e.g., +334.33 Da per crosslinker addition) .
- UV-Vis Spectroscopy : Quantify maleimide depletion (absorbance at 300–320 nm) to assess reaction completion .
- Ellman’s Assay : Measure free thiols pre-/post-conjugation to verify maleimide-thiol coupling efficiency .
Q. Q5. How does the cyclohexyl spacer in this compound influence conjugate stability compared to linear PEG-based linkers?
Answer:
- Cyclohexyl spacer : Provides rigidity, reducing linker flexibility and potentially enhancing serum stability by limiting protease access.
- PEG-based linkers : Improve solubility but may increase immunogenicity.
Q. Experimental Validation :
Q. Q6. What strategies mitigate maleimide-thiol exchange (retro-Michael reactions) in vivo?
Answer:
- Hydrophobic shielding : Incorporate cyclohexyl or aryl groups (as in this compound) to reduce thiol accessibility.
- Thiol-stabilizing excipients : Add L-histidine (10–50 mM) or EDTA (1–5 mM) to formulation buffers .
- Alternative chemistry : Use bis-sulfone or pyridazinedione linkers for irreversible thiol coupling (advanced applications) .
Application-Specific Questions
Q. Q7. How is this compound utilized in the development of biochips for diagnostic applications?
Answer:
Q. Q8. What are the critical considerations for scaling up ADC synthesis using this crosslinker under GMP conditions?
Answer:
- Process controls : Monitor pH (7.0–7.5), temperature (4–25°C), and reaction time (4–16 hours) to ensure batch consistency .
- Purification : Use tangential flow filtration (TFF) to remove unreacted crosslinker and solvents.
- Analytical QC : Implement SEC-HPLC and LC-MS/MS for identity, purity, and potency testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
